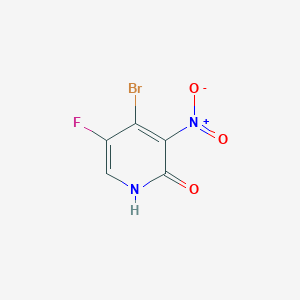

4-Bromo-5-fluoro-3-nitropyridin-2-ol

Beschreibung

BenchChem offers high-quality 4-Bromo-5-fluoro-3-nitropyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-fluoro-3-nitropyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-5-fluoro-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O3/c6-3-2(7)1-8-5(10)4(3)9(11)12/h1H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZOJKOUBPFZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=O)N1)[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650285 | |

| Record name | 4-Bromo-5-fluoro-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-02-7 | |

| Record name | 4-Bromo-5-fluoro-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Unveiling a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 4-Bromo-5-fluoro-3-nitropyridin-2-ol (CAS 884495-02-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

In the landscape of modern drug discovery, the strategic design of small molecule therapeutics hinges on the availability of highly functionalized, versatile building blocks. 4-Bromo-5-fluoro-3-nitropyridin-2-ol is a paradigm of such a reagent. Its pyridine core is a privileged scaffold in medicinal chemistry, while the dense and strategically positioned functional groups—a nitro moiety and two distinct halogens—offer a rich platform for controlled, sequential chemical modifications. This guide moves beyond a simple cataloging of properties to provide a deep, mechanistically-grounded understanding of how this molecule's reactivity can be harnessed to construct complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.

Core Chemical Identity and Physicochemical Properties

4-Bromo-5-fluoro-3-nitropyridin-2-ol is a substituted pyridinone, a class of heterocyclic compounds of significant interest in pharmaceutical development.[1] The molecule's true value lies in the interplay of its functional groups, which dictates its reactivity and synthetic utility.

An essential structural feature is its existence in a tautomeric equilibrium between the pyridin-2-ol and the 2(1H)-pyridinone form. For this specific molecule, the pyridinone form is generally favored. This is a critical consideration for reaction planning, as it influences the aromaticity and electronic nature of the heterocyclic core.

Tautomeric Equilibrium

Caption: Tautomerism of the title compound.

The table below summarizes its key identifiers and properties.[2][3][4][5]

| Property | Value |

| CAS Number | 884495-02-7 |

| Molecular Formula | C₅H₂BrFN₂O₃ |

| Molecular Weight | 236.98 g/mol |

| Canonical SMILES | C1=C(C(=C(N=C1O)Br)[O-])F |

| MDL Number | MFCD05662411 |

| Storage Conditions | Sealed in dry, Room Temperature, Inert atmosphere |

The Nexus of Reactivity: A Chemist's Perspective

The synthetic power of this molecule stems from three primary centers of reactivity: the two halogen atoms (F and Br) poised for substitution, and the nitro group, which serves both as a powerful ring activator and a precursor to a versatile amino group.

Nucleophilic Aromatic Substitution (SₙAr): The Primary Pathway

The presence of the strongly electron-withdrawing nitro group at the 3-position significantly acidifies the ring protons and, more importantly, activates the C4 (Bromo) and C5 (Fluoro) positions toward nucleophilic attack. This is the most direct and powerful method for introducing diversity from this scaffold.

Causality of Reactivity: In SₙAr reactions on electron-deficient aromatic rings, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. The relative reactivity of leaving groups in SₙAr often follows the order F > Cl > Br > I, which is inverse to their acidity. This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. Therefore, the fluorine at C5 is the predicted site of initial nucleophilic substitution over the bromine at C4. This selectivity is a key tactical advantage.

Generalized SₙAr Mechanism

Caption: Key steps in the SₙAr reaction pathway.

Protocol: SₙAr with a Primary Amine

This protocol describes a general procedure for the selective displacement of the fluorine atom.

-

Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve 4-Bromo-5-fluoro-3-nitropyridin-2-ol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Addition of Base: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the solution. The base scavenges the HF produced during the reaction.

-

Nucleophile Addition: Add the desired primary amine (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature must be determined empirically but is dictated by the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature and pour it into cold water or brine. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Palladium-Catalyzed Cross-Coupling: Building Complexity

The bromine atom at the C4 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of aryl, heteroaryl, or substituted amino groups, dramatically increasing molecular complexity. This step is typically performed after an initial SₙAr reaction.

Experimental Choice: The C-Br bond is significantly more reactive in oxidative addition to a Pd(0) catalyst than a C-F bond, providing orthogonal reactivity. This allows for a reliable two-step sequence: SₙAr at the C5-F position, followed by a cross-coupling at the C4-Br position.

Workflow: Sequential SₙAr and Suzuki Coupling

Caption: A powerful two-step synthetic sequence.

Nitro Group Reduction: Unmasking a Key Functionality

The reduction of the nitro group to a primary amine is a pivotal transformation in many synthetic routes.[6] This unmasks a nucleophilic site that can be used for amide bond formation, sulfonylation, or reductive amination, providing a third point for diversification. This step is often performed as the final step or just before it, as the resulting aminopyridine is more electron-rich and can be sensitive to certain reaction conditions.

Common Reduction Methods

| Reagent System | Conditions | Causality/Notes |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | A classic, reliable method tolerant of many functional groups. |

| Fe / NH₄Cl | Ethanol/Water, reflux | An economical and milder alternative to SnCl₂. |

| H₂, Pd/C | Methanol or Ethanol, RT, 1 atm | Catalytic hydrogenation is very clean but can be incompatible with other reducible groups (e.g., alkynes). |

Application Focus: Scaffolding for Kinase Inhibitors

The 4,5-disubstituted 3-aminopyridine core, accessible from this building block, is a highly valuable scaffold in the design of protein kinase inhibitors.[7][8][9] Protein kinases are a critical class of enzymes whose dysregulation is implicated in diseases like cancer.[9] The pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring motif for type I and type II inhibitors.[10]

Hypothetical Synthesis of a Kinase Scaffold

Caption: Multi-step pathway to a potential bioactive molecule.

Spectroscopic Characterization Profile (Predicted)

| Technique | Expected Signals |

| ¹H NMR | A single proton singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton at C6. An N-H proton signal (if in pyridinone form) which may be broad and variable in chemical shift. |

| ¹³C NMR | Five distinct signals for the pyridine ring carbons. The chemical shifts will be significantly influenced by the attached substituents. |

| ¹⁹F NMR | A single resonance (singlet) for the fluorine atom. Monitoring the disappearance of this signal is an excellent way to track the progress of SₙAr reactions at the C5 position.[11] |

| MS (ESI) | Expected [M-H]⁻ ion at m/z ≈ 235/237 and/or [M+H]⁺ ion at m/z ≈ 237/239, showing the characteristic isotopic pattern for a single bromine atom. |

Safety, Handling, and Storage

As with any highly functionalized chemical intermediate, proper handling is paramount to ensure laboratory safety.

GHS Hazard Information Summary [4][12][13][14]

-

Pictogram: Warning

-

Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).

-

Precautionary Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard Laboratory Protocol for Handling

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of any dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

- ChemicalBook. (2022). 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE | 884495-02-7.

- Sunway Pharm Ltd. (n.d.). 4-Bromo-5-fluoro-3-nitropyridin-2-ol - CAS:884495-02-7.

- BLDpharm. (n.d.). 884495-02-7|4-Bromo-5-fluoro-3-nitropyridin-2-ol.

- Allfluoro pharmaceutical co .ltd. (n.d.). 4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine,884495-02-7.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

-

ResearchGate. (n.d.). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides | Request PDF. Available from: [Link]

- PubMed Central - NIH. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

-

YouTube. (2016). Halogen Reactivity Series Demonstration. Available from: [Link]

- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.

- MDPI. (n.d.). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.

- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine.

-

YouTube. (2024). GCSE Chemistry Revision "Group 7 Part 3 Reactivity of the Halogens". Available from: [Link]

- (n.d.). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox).

- Fisher Scientific. (2013). SAFETY DATA SHEET.

- Benchchem. (n.d.). 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4.

- MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.

-

ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Available from: [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

-

PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513. Available from: [Link]

-

PubMed. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Available from: [Link]

-

Khan Academy. (n.d.). Synthesis of substituted benzene rings I (video). Available from: [Link]

-

IndiaMART. (n.d.). 5 Bromo 4 Methyl 3 Nitropyridin 2 Ol, 98%. Available from: [Link]

- Benchchem. (n.d.). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.

- (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.

- (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878. Available from: [Link]

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.

-

Home Sunshine Pharma. (n.d.). Tributyl(1-Ethoxyvinyl)Tin CAS 97674-02-7. Available from: [Link]

Sources

- 1. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]

- 2. 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE | 884495-02-7 [chemicalbook.com]

- 3. 4-Bromo-5-fluoro-3-nitropyridin-2-ol - CAS:884495-02-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. 884495-02-7|4-Bromo-5-fluoro-3-nitropyridin-2-ol|BLD Pharm [bldpharm.com]

- 5. 4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine,884495-02-7->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 7. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. fishersci.com [fishersci.com]

- 14. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-5-fluoro-3-nitropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-5-fluoro-3-nitropyridin-2-ol, a key heterocyclic building block in medicinal chemistry and drug discovery. The document synthesizes available data on its molecular structure, and safety, while also outlining standard experimental protocols for the determination of its physical characteristics. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this compound and its derivatives.

Introduction

4-Bromo-5-fluoro-3-nitropyridin-2-ol, with the CAS Number 884495-02-7, is a substituted pyridin-2-ol derivative.[1][2] Such compounds are of significant interest in the field of medicinal chemistry due to the versatile reactivity of the pyridine ring and the influence of its substituents on biological activity. The presence of a bromine atom, a fluorine atom, a nitro group, and a hydroxyl group provides multiple points for chemical modification, making it a valuable starting material for the synthesis of more complex molecules.[3] Understanding the fundamental physical properties of this compound is crucial for its effective use in synthetic chemistry, guiding decisions on reaction conditions, purification methods, and formulation development.

Molecular and Chemical Properties

A summary of the key molecular and chemical identifiers for 4-Bromo-5-fluoro-3-nitropyridin-2-ol is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 884495-02-7 | [1][2] |

| Molecular Formula | C₅H₂BrFN₂O₃ | [1] |

| Molecular Weight | 236.98 g/mol | [1] |

| Alternate Names | 2(1H)-Pyridinone, 4-bromo-5-fluoro-3-nitro-; 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE; 4-bromo-5-fluoro-3-nitro-1H-pyridin-2-one | [1] |

Physical Properties

Detailed experimental data on the physical properties of 4-Bromo-5-fluoro-3-nitropyridin-2-ol are not extensively reported in publicly available literature. However, based on its chemical structure and data from similar compounds, the following characteristics can be anticipated and should be determined experimentally.

Melting Point

The melting point of a solid is a critical indicator of its purity. For crystalline organic compounds, a sharp melting point range (typically 0.5-1.0°C) is indicative of high purity. Impurities tend to depress and broaden the melting point range. The melting point of 4-Bromo-5-fluoro-3-nitropyridin-2-ol has not been definitively reported in the reviewed literature.

Boiling Point

Given the presence of a hydroxyl group and the potential for strong intermolecular hydrogen bonding, 4-Bromo-5-fluoro-3-nitropyridin-2-ol is expected to have a relatively high boiling point. Decomposition at or before boiling under atmospheric pressure is a possibility for such nitro-substituted heterocyclic compounds. Therefore, distillation, if required, should be performed under high vacuum.

Solubility

The solubility of 4-Bromo-5-fluoro-3-nitropyridin-2-ol in various solvents is a critical parameter for its use in synthesis and for purification by recrystallization. Due to the polar nitro and hydroxyl groups, it is expected to have some solubility in polar organic solvents. The fluorine and bromine atoms may contribute to some solubility in less polar solvents.

pKa

The acidity of the hydroxyl group (or the N-H proton in the tautomeric pyridinone form) is an important parameter that influences the compound's reactivity and its behavior in biological systems. The electron-withdrawing effects of the nitro, fluoro, and bromo substituents are expected to increase the acidity of the compound compared to unsubstituted 2-hydroxypyridine.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a signal for the single proton on the pyridine ring. The chemical shift of this proton will be influenced by the adjacent electron-withdrawing groups. A broad signal corresponding to the hydroxyl proton may also be observed, the position of which will be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum should display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached substituents.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, and its coupling with the neighboring proton and carbon atoms can provide valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretching vibration (for the hydroxyl group), likely to be a broad band.

-

N-O stretching vibrations (for the nitro group), typically strong bands in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).

-

C=O stretching vibration if the pyridinone tautomer is present.

-

C-Br, C-F, and C-N stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Safety and Handling

4-Bromo-5-fluoro-3-nitropyridin-2-ol is classified as an irritant.[4] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

The following are generalized, authoritative protocols for the determination of the key physical properties of 4-Bromo-5-fluoro-3-nitropyridin-2-ol. It is imperative that these procedures are carried out by trained personnel in a suitable laboratory environment.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a solid organic compound.

Figure 1: Workflow for Melting Point Determination.

Causality: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement. A rapid heating rate can lead to a reading that is higher than the true melting point.

Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of solubility in various solvents.

Figure 2: Workflow for Qualitative Solubility Testing.

Causality: Starting with a small solvent volume and gradually increasing it allows for a more nuanced understanding of the compound's solubility limits. Heating can overcome activation energy barriers to dissolution but cooling the solution afterward is necessary to check for precipitation, indicating that the increased solubility was temperature-dependent.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Figure 3: Workflow for NMR Sample Preparation.

Causality: The choice of deuterated solvent is critical as it must dissolve the sample and its residual proton signals should not overlap with the analyte's signals. The correct sample height ensures that the entire sample is within the uniform region of the magnetic field, which is essential for obtaining sharp, well-resolved spectral lines.

Conclusion

4-Bromo-5-fluoro-3-nitropyridin-2-ol is a valuable building block in synthetic and medicinal chemistry. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides a framework for its characterization. The provided protocols offer a standardized approach to determining its melting point, solubility, and for preparing samples for spectroscopic analysis. The generation and dissemination of these fundamental data will undoubtedly facilitate the broader application of this compound in research and development.

References

-

PubChem. 2-Amino-5-bromo-3-nitropyridine. [Link]

-

Kuehl, V. A., Cleveland, A. H., Snyder, C. J., & Chavez, D. E. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18408–18413. [Link]

-

ResearchGate. Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. [Link]

-

ResearchGate. Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. [Link]

-

Anhui Haitong Chemical Co., Ltd. 2-Bromo-5-fluoro-3-nitropyridine. [Link]

-

MDPI. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [Link]

-

PubChem. 2-Bromo-5-fluoro-4-nitroaniline. [Link]

-

PubChem. 2-Bromo-5-nitropyridine. [Link]

-

Allfluoro pharmaceutical co .ltd. 4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine. [Link]

-

IndiaMART. 5 Bromo 4 Methyl 3 Nitropyridin 2 Ol, 98%. [Link]

Sources

- 1. 4-Bromo-5-fluoro-3-nitropyridin-2-ol - CAS:884495-02-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE | 884495-02-7 [chemicalbook.com]

- 3. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]

- 4. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-5-fluoro-3-nitropyridin-2-ol chemical structure

An In-depth Technical Guide: 4-Bromo-5-fluoro-3-nitropyridin-2-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 4-Bromo-5-fluoro-3-nitropyridin-2-ol, a highly functionalized heterocyclic compound. Given its unique substitution pattern, this molecule represents a valuable and versatile building block for synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. This document elucidates its core chemical structure, including tautomeric considerations, summarizes its physicochemical properties, proposes a logical synthetic pathway, and explores its potential reactivity and applications. Emphasis is placed on the rationale behind synthetic strategies and the utility of its distinct functional groups as handles for further chemical elaboration. Safety and handling protocols, extrapolated from structurally analogous compounds, are also provided to ensure responsible laboratory practice.

Chemical Identity and Core Structure

4-Bromo-5-fluoro-3-nitropyridin-2-ol is a substituted pyridine derivative. The strategic placement of electron-withdrawing groups (nitro, fluoro) and a synthetically versatile bromine atom on the pyridinone core makes it an attractive intermediate for constructing complex molecular architectures.

Nomenclature and Key Identifiers

A summary of the primary identifiers for this compound is presented below.

| Identifier | Value |

| Systematic Name | 4-Bromo-5-fluoro-3-nitropyridin-2-ol |

| CAS Number | 884495-02-7[1][2][3][4] |

| Molecular Formula | C₅H₂BrFN₂O₃[1][2] |

| Molecular Weight | 236.98 g/mol [1][2] |

| Common Aliases | 4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine; 4-bromo-5-fluoro-3-nitro-1H-pyridin-2-one[2] |

Structural Elucidation and Tautomerism

The structure features a pyridine ring substituted at the C2, C3, C4, and C5 positions. A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridinone form. In the case of 4-Bromo-5-fluoro-3-nitropyridin-2-ol, this equilibrium is significant and influences the molecule's reactivity and physical properties. The pyridinone tautomer, "4-bromo-5-fluoro-3-nitro-1H-pyridin-2-one," is often the predominant form.[2]

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Properties

Detailed experimental data for this specific research chemical is not extensively published. The following table summarizes available information from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrFN₂O₃ | [1][2] |

| Molecular Weight | 236.98 g/mol | [1][2] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Storage | Sealed in dry, Room Temperature | [2] |

Proposed Synthetic Pathway

Retrosynthetic Analysis & Strategy

The synthesis logically begins with a simpler, commercially available precursor, 5-fluoro-2-hydroxypyridine. The strategy involves two key electrophilic aromatic substitution reactions: nitration followed by bromination.

-

Nitration: The introduction of the nitro group at the C3 position is the first step. The hydroxyl group at C2 is an ortho-, para-director. While the C6 position is also activated, the C3 position is sterically accessible and electronically favorable for nitration.

-

Bromination: Following nitration, the bromine atom is introduced at the C4 position. The combined directing effects of the hydroxyl (ortho-), fluoro (ortho-, para-), and the deactivating, meta-directing nitro group favor substitution at the C4 position.

Experimental Protocol: A Representative Synthesis

Step 1: Nitration of 5-fluoro-2-hydroxypyridine

-

Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0°C in an ice-water bath.

-

Precursor Addition: Slowly add 5-fluoro-2-hydroxypyridine (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Nitrating Agent: Add fuming nitric acid (HNO₃, 1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C. The use of a potent nitrating mixture is necessary to overcome the partial deactivation of the pyridine ring.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring progress by TLC or LC-MS.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, 5-fluoro-3-nitro-pyridin-2-ol, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Bromination of 5-fluoro-3-nitropyridin-2-ol

-

Dissolution: Suspend the 5-fluoro-3-nitropyridin-2-ol (1.0 eq) from the previous step in glacial acetic acid.

-

Brominating Agent: Add N-Bromosuccinimide (NBS, 1.1 eq) or a solution of bromine (Br₂, 1.1 eq) in acetic acid dropwise to the suspension. The choice of brominating agent can be optimized for yield and purity.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction is driven by the activated nature of the C4 position.

-

Workup: Pour the reaction mixture into ice-water. The solid product, 4-Bromo-5-fluoro-3-nitropyridin-2-ol, is collected by filtration, washed with water, and then a dilute sodium thiosulfate solution to quench any remaining bromine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Caption: Proposed two-step synthetic workflow.

Chemical Reactivity and Synthetic Potential

The true value of 4-Bromo-5-fluoro-3-nitropyridin-2-ol lies in its potential for diverse chemical transformations, making it a powerful intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group and the inherent electron deficiency of the pyridine ring activate the C-Br and C-F bonds towards nucleophilic attack. The C-Br bond is generally more susceptible to displacement than the C-F bond, allowing for selective reactions with nucleophiles such as amines, thiols, or alkoxides.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent handle for a wide range of cross-coupling reactions. For instance, Suzuki coupling with boronic acids can form new C-C bonds, a foundational reaction in drug development. Similarly, Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines or alcohols), and Stille couplings are all feasible.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., H₂/Pd-C, Fe/HCl, or SnCl₂). This transformation is pivotal as it introduces a nucleophilic and basic amine functionality, which can be further derivatized into amides, sulfonamides, or used in cyclization reactions.

Caption: Key reaction pathways for synthetic diversification.

Applications in Research and Drug Development

This molecule is not an end-product but a high-value scaffold for generating libraries of novel compounds.

-

Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and high density of functional groups make it an ideal starting point for FBDD campaigns.

-

Scaffold for Targeted Therapies: Substituted pyridinone cores are present in numerous bioactive compounds, including kinase inhibitors and antivirals. The ability to selectively modify the 4- and 3-positions allows for systematic exploration of the structure-activity relationship (SAR) around a privileged core.

-

Agrochemicals: Similar to its use in pharmaceuticals, the compound can serve as an intermediate in the synthesis of novel pesticides and herbicides.[5]

Handling and Safety Precautions

As a niche research chemical, specific toxicological data for 4-Bromo-5-fluoro-3-nitropyridin-2-ol is not available. Therefore, a conservative approach to safety is mandatory, treating it as a potentially hazardous substance. The following precautions are based on data from structurally related compounds.

| Hazard Class | Associated Risks | Source Compounds |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | [6][7] |

| Skin Irritation | Causes skin irritation. | [6][7][8] |

| Eye Irritation | Causes serious eye irritation. | [6][7][8] |

| Organ Toxicity | May cause respiratory irritation. Potential for organ damage through prolonged exposure. | [6][7] |

Mandatory Safety Protocol:

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles at all times.

-

Handling: Avoid creating dust. Use appropriate tools for transfer.

-

Disposal: Dispose of waste in accordance with institutional and local regulations for hazardous chemical waste.

-

First Aid: In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

4-Bromo-5-fluoro-3-nitropyridin-2-ol is a quintessential example of a modern synthetic building block. Its densely packed and strategically positioned functional groups offer a remarkable degree of synthetic flexibility. Through well-established chemical transformations such as nucleophilic substitution, cross-coupling, and reduction, this compound provides a robust platform for the rapid generation of molecular diversity. For researchers in drug discovery and materials science, it represents a valuable starting point for the development of novel, high-performance molecules. Adherence to stringent safety protocols is essential when working with this and other uncharacterized research chemicals.

References

- Sinfoo Biotech. 4-Bromo-5-fluoro-3-nitropyridin-2-ol.

- Sunway Pharm Ltd. 4-Bromo-5-fluoro-3-nitropyridin-2-ol - CAS:884495-02-7.

- Smolecule. Buy 4-Bromo-2-nitropyridin-3-ol | 1805945-97-4.

- ChemicalBook. 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE | 884495-02-7.

- BLDpharm. 884495-02-7|4-Bromo-5-fluoro-3-nitropyridin-2-ol.

- PubChem. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513.

- Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-5-fluoro-2-methoxypyridine.

- PubChem. 5-Bromo-3-fluoro-2-nitropyridine | C5H2BrFN2O2 | CID 90077976.

- Sigma-Aldrich. 2-Bromo-5-fluoropyridine 97%.

- Chem-Impex. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.

Sources

- 1. 4-Bromo-5-fluoro-3-nitropyridin-2-ol,(CAS# 884495-02-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 4-Bromo-5-fluoro-3-nitropyridin-2-ol - CAS:884495-02-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE | 884495-02-7 [chemicalbook.com]

- 4. 884495-02-7|4-Bromo-5-fluoro-3-nitropyridin-2-ol|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-3-fluoro-2-nitropyridine | C5H2BrFN2O2 | CID 90077976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Bromo-5-fluoro-3-nitropyridin-2-ol: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 4-Bromo-5-fluoro-3-nitropyridin-2-ol, a halogenated and nitrated pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. The document details the compound's fundamental physicochemical properties, outlines a representative synthetic protocol grounded in established chemical principles, and explores its strategic applications as a versatile building block in modern drug discovery. Particular emphasis is placed on the rationale behind its use, leveraging its unique substitution pattern to access novel chemical entities. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a laboratory setting.

Physicochemical Characteristics

4-Bromo-5-fluoro-3-nitropyridin-2-ol is a polysubstituted heterocyclic compound. Its structure is characterized by a pyridin-2-ol core, which exists in tautomeric equilibrium with its corresponding 2-pyridinone form. The ring is heavily functionalized with three key substituents: a bromine atom at position 4, a fluorine atom at position 5, and a nitro group at position 3. This specific arrangement of electron-withdrawing groups and halogens imparts unique reactivity and makes it a valuable intermediate for further chemical elaboration.

The molecular formula of the compound is C₅H₂BrFN₂O₃, and it has a precise molecular weight of 236.98 g/mol [1][2].

Caption: Figure 2: A logical workflow for the synthesis and validation of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Fluoro-3-nitro-2-hydroxypyridine

-

To a stirred solution of concentrated sulfuric acid (50 mL) in a three-neck flask cooled to 0°C in an ice bath, slowly add 5-fluoro-2-hydroxypyridine (10 g, 0.088 mol). Maintain the temperature below 10°C.

-

Once the starting material is fully dissolved, add a nitrating mixture (10 mL of concentrated nitric acid in 10 mL of concentrated sulfuric acid) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice (200 g).

-

The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral (pH ~7), and dried under vacuum to yield the intermediate product.

Step 2: Synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-ol

-

In a 250 mL round-bottom flask, dissolve the dried 5-fluoro-3-nitro-2-hydroxypyridine (1.0 eq) in glacial acetic acid (50 mL).[3]

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.[3]

-

Stir the mixture at room temperature for approximately 2 hours. The reaction should be protected from light to prevent radical side reactions involving NBS.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, pour the reaction mixture into cold water (150 mL).

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.

Step 3: Purification and Validation

-

The crude solid can be purified by either recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to verify its structure and confirm the absence of impurities.

Core Applications in Research and Development

The true value of 4-Bromo-5-fluoro-3-nitropyridin-2-ol lies in its capacity as a highly versatile chemical scaffold. Each functional group serves as a reactive handle, allowing for selective and sequential modifications to build complex molecular architectures. This is particularly valuable in fragment-based drug discovery, where small, functionalized cores are elaborated to optimize binding with biological targets.[4][5]

-

The Bromo Group (C4-Br) : This is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the chemical space around the core.[5]

-

The Fluoro Group (C5-F) : The presence of fluorine is highly desirable in medicinal chemistry. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve pharmacokinetic properties like membrane permeability.[6][7] While less reactive to substitution than other positions, it profoundly influences the electronic properties of the ring.

-

The Nitro Group (C3-NO₂) : The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group (-NH₂). This resulting aniline-like functionality is a key precursor for forming amides, sulfonamides, and ureas, or for participating in further heterocyclic ring formations.

-

The Hydroxyl/Oxo Group (C2-OH) : The pyridin-2-ol tautomer can be O-alkylated or O-acylated to generate ethers and esters. This position is critical for modifying solubility and introducing new pharmacophoric features.

Caption: Figure 3: Potential chemical transformations utilizing the compound's functional groups.

The strategic placement of these groups makes this compound a key intermediate for synthesizing novel kinase inhibitors, antibacterial agents, and other therapeutics where a substituted pyridine core is a known pharmacophore.[5][8]

Safety, Handling, and Storage

As a laboratory chemical, 4-Bromo-5-fluoro-3-nitropyridin-2-ol must be handled with appropriate precautions. The available safety data indicates that it poses specific hazards that require engineering controls and personal protective equipment.[2][9]

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [9] |

| Signal Word | Warning | [2][9] |

| Hazard Statements | H317 : May cause an allergic skin reaction.H319 : Causes serious eye irritation. | [2][9] |

| Precautionary Statements | P261 : Avoid breathing dust.P280 : Wear protective gloves/eye protection/face protection.P302+P352 : IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10][11] |

Recommended Handling Protocol

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear nitrile or other chemically resistant gloves.

-

Eye Protection : Use chemical safety goggles or a face shield.

-

Lab Coat : A standard laboratory coat is required to prevent skin contact.

-

-

Handling : Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[11][12]

-

Disposal : Dispose of waste material and contaminated items in accordance with local, state, and federal regulations for chemical waste.

Storage

To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][2] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

Conclusion

4-Bromo-5-fluoro-3-nitropyridin-2-ol is more than a simple chemical; it is a strategically designed building block that offers researchers in drug discovery and materials science a reliable entry point to a wide array of novel and complex molecules. Its polysubstituted nature provides multiple, orthogonal handles for chemical modification, while the incorporated fluorine atom offers the potential for enhanced biological properties. Understanding its synthesis, reactivity, and safe handling is paramount for unlocking its full potential in the development of next-generation pharmaceuticals and functional materials.

References

-

2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 . PubChem. [Link]

-

Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery . MDPI. [Link]

-

Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant . ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . MDPI. [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science . MDPI. [Link]

-

Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol . National Institutes of Health (NIH). [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . MDPI. [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine . International Journal of Scientific Study. [Link]

Sources

- 1. 4-Bromo-5-fluoro-3-nitropyridin-2-ol - CAS:884495-02-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. 884495-02-7|4-Bromo-5-fluoro-3-nitropyridin-2-ol|BLD Pharm [bldpharm.com]

- 3. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 9. 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE | 884495-02-7 [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-ol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically robust synthetic pathway for 4-Bromo-5-fluoro-3-nitropyridin-2-ol, a key intermediate in pharmaceutical research and development. This document delves into the strategic considerations for the synthesis, a detailed step-by-step experimental protocol, and the underlying chemical principles. The proposed pathway commences with the readily available 5-fluoropyridin-2-ol, proceeding through a regioselective nitration followed by a targeted bromination. This guide is intended to equip researchers with the necessary knowledge to safely and efficiently synthesize this valuable compound.

Introduction and Strategic Rationale

4-Bromo-5-fluoro-3-nitropyridin-2-ol is a highly functionalized pyridine derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring electron-withdrawing nitro and bromo groups, a fluorine atom, and a hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The synthetic strategy outlined in this guide was devised based on the principles of electrophilic aromatic substitution on the pyridine ring. The hydroxyl group at the 2-position of the starting material, 5-fluoropyridin-2-ol, is a potent activating group and directs electrophilic substitution to the ortho and para positions (3- and 5-positions). The fluorine atom at the 5-position is a deactivating group but also an ortho-, para-director.

The chosen two-step pathway involves:

-

Nitration of 5-fluoropyridin-2-ol: The strongly activating hydroxyl group is expected to direct the incoming nitro group primarily to the 3-position.

-

Bromination of 5-fluoro-3-nitropyridin-2-ol: The hydroxyl group will then direct the bromination to the vacant 4-position, facilitated by the presence of the activating hydroxyl group.

This sequential introduction of the nitro and bromo groups is designed to achieve the desired regiochemistry, which is crucial for the compound's utility as a synthetic intermediate.

Synthesis Pathway Overview

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Proposed two-step synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-ol.

Detailed Experimental Protocol

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. The nitration reaction is highly exothermic and should be conducted with extreme caution.

Step 1: Synthesis of 5-Fluoro-3-nitropyridin-2-ol

Reaction Principle: This step involves the electrophilic nitration of 5-fluoropyridin-2-ol. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The hydroxyl group at the 2-position directs the nitration to the 3-position.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Fluoropyridin-2-ol | 113.09 | 10.0 g | 0.088 mol |

| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 15 mL | - |

| Ice | - | As needed | - |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to maintain the temperature between 0 and 5 °C.

-

Slowly and portion-wise, add 10.0 g (0.088 mol) of 5-fluoropyridin-2-ol to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C during the addition.

-

Once the addition is complete and the solid has dissolved, begin the dropwise addition of 15 mL of concentrated nitric acid from the dropping funnel. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition. This step is highly exothermic.

-

After the complete addition of nitric acid, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture onto a large beaker filled with crushed ice (approximately 200 g) with vigorous stirring.

-

A yellow precipitate will form. Allow the ice to melt completely.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Dry the collected solid in a vacuum oven at 50 °C to a constant weight to yield 5-fluoro-3-nitropyridin-2-ol.

Step 2: Synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-ol

Reaction Principle: This step involves the electrophilic bromination of the activated pyridine ring of 5-fluoro-3-nitropyridin-2-ol. N-Bromosuccinimide (NBS) is used as the bromine source. The hydroxyl group at the 2-position directs the bromination to the 4-position.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Fluoro-3-nitropyridin-2-ol | 158.09 | 10.0 g | 0.063 mol |

| N-Bromosuccinimide (NBS) | 177.98 | 11.8 g | 0.066 mol |

| Acetonitrile | 41.05 | 100 mL | - |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.063 mol) of 5-fluoro-3-nitropyridin-2-ol in 100 mL of acetonitrile.

-

To this solution, add 11.8 g (0.066 mol) of N-bromosuccinimide (NBS).

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of deionized water and stir for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-bromo-5-fluoro-3-nitropyridin-2-ol.

-

Dry the purified product in a vacuum oven at 50 °C.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Melting Point: Determination of the melting point range can indicate the purity of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the pyridine ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Discussion of Causality in Experimental Choices

-

Choice of Nitrating Agent: The classic nitrating mixture of concentrated nitric and sulfuric acids is employed to generate the highly reactive nitronium ion necessary to overcome the inherent electron deficiency of the pyridine ring, even with an activating hydroxyl group. The use of an excess of sulfuric acid ensures the complete protonation of nitric acid to form the nitronium ion and also acts as a solvent.[1]

-

Temperature Control in Nitration: The nitration of aromatic compounds is a highly exothermic process. Maintaining a low temperature (0-5 °C) is critical to control the reaction rate, prevent runaway reactions, and minimize the formation of undesired byproducts.

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for electrophilic bromination. It provides a slow and controlled release of electrophilic bromine, which is particularly advantageous for reactions with activated aromatic systems to avoid over-bromination.[2]

-

Solvent for Bromination: Acetonitrile is chosen as the solvent for the bromination step due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to be conducted at reflux to ensure a reasonable reaction rate.

Conclusion

This technical guide outlines a logical and detailed synthetic pathway for the preparation of 4-Bromo-5-fluoro-3-nitropyridin-2-ol. By following the provided experimental protocol and adhering to the safety precautions, researchers can reliably synthesize this important pharmaceutical intermediate. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the underlying chemical principles.

References

- CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents.

- US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents.

-

Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production - KBR. Available at: [Link]

-

Bromination - Common Conditions - Common Organic Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-fluoro-3-nitropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 4-Bromo-5-fluoro-3-nitropyridin-2-ol, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. The guide elucidates the molecule's structural features, predicts its reactivity in key synthetic transformations, and offers detailed protocols for its derivatization. By examining the interplay of the bromo, fluoro, nitro, and hydroxyl substituents, this document serves as a valuable resource for scientists seeking to leverage this versatile building block in the synthesis of novel chemical entities.

Introduction

Substituted pyridines are privileged scaffolds in drug discovery, appearing in a vast array of approved pharmaceuticals. The unique electronic properties of the pyridine ring, coupled with the diverse chemical space offered by various substitution patterns, make these heterocycles attractive starting points for the design of new therapeutic agents. 4-Bromo-5-fluoro-3-nitropyridin-2-ol is a particularly interesting building block due to the orthogonal reactivity of its functional groups. The presence of a bromine atom allows for palladium-catalyzed cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, the fluorine atom can influence physicochemical properties and metabolic stability, and the hydroxyl group offers a handle for etherification or esterification.

This guide will delve into the expected reactivity of each of these functional groups, providing a framework for the strategic design of synthetic routes utilizing 4-Bromo-5-fluoro-3-nitropyridin-2-ol.

Molecular Structure and Properties

4-Bromo-5-fluoro-3-nitropyridin-2-ol exists in tautomeric equilibrium with its 2-pyridone form, 4-bromo-5-fluoro-3-nitro-1H-pyridin-2-one. In the solid state and in many solutions, the pyridone tautomer is generally favored due to amide resonance and intermolecular hydrogen bonding.[1]

Table 1: Physicochemical Properties of 4-Bromo-5-fluoro-3-nitropyridin-2-ol [2][3][4]

| Property | Value |

| CAS Number | 884495-02-7 |

| Molecular Formula | C₅H₂BrFN₂O₃ |

| Molecular Weight | 236.98 g/mol |

| Appearance | Expected to be a solid |

| Storage | Sealed in dry, Room Temperature |

Spectroscopic Data (Predicted)

Predicted ¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.0-13.0 (br s, 1H): This broad singlet corresponds to the N-H proton of the pyridone tautomer or the O-H proton of the pyridinol tautomer.

-

δ 8.0-8.5 (d, 1H): This doublet is assigned to the proton at the C6 position, which is coupled to the fluorine atom at C5.

Predicted ¹³C NMR (101 MHz, DMSO-d₆):

-

δ 160-165 (C=O): The carbonyl carbon of the pyridone tautomer.

-

δ 145-155 (C-F, d, ¹JCF ≈ 240-260 Hz): The carbon atom attached to the fluorine, showing a large coupling constant.

-

δ 135-145 (C-NO₂): The carbon atom bearing the nitro group.

-

δ 120-130 (C-H): The carbon atom at the C6 position.

-

δ 100-110 (C-Br): The carbon atom attached to the bromine.

Reactivity Profile and Synthetic Applications

The reactivity of 4-Bromo-5-fluoro-3-nitropyridin-2-ol is dictated by the electronic and steric effects of its substituents. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack and directs substitution to the positions ortho and para to it.

Nucleophilic Aromatic Substitution (SNA_r)

The pyridine ring is inherently electron-deficient, and the presence of the strongly electron-withdrawing nitro group further enhances its susceptibility to nucleophilic aromatic substitution.[7][8] The positions ortho and para to the nitro group (C2 and C4/C6) are the most activated.

Given the substitution pattern of 4-bromo-5-fluoro-3-nitropyridin-2-ol, the most likely positions for nucleophilic attack are C4 (bearing the bromine) and C6 (bearing a hydrogen). The relative reactivity of the C-Br and C-F bonds towards nucleophilic displacement will depend on the nature of the nucleophile and the reaction conditions. Generally, the C-Br bond is a better leaving group than the C-F bond in SNAr reactions.

Expected Regioselectivity:

-

At C4: The bromine atom is a good leaving group and is positioned para to the nitrogen and ortho to the nitro group, making this a highly favorable site for nucleophilic displacement.

-

At C5: The fluorine atom is generally a poorer leaving group than bromine in SNAr reactions. However, its displacement can be facilitated by hard nucleophiles.

Figure 1: Predicted regioselectivity in SNAr reactions.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

To a solution of 4-Bromo-5-fluoro-3-nitropyridin-2-ol (1.0 eq) in a suitable solvent such as DMF or NMP, add the desired amine (1.1-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

The bromine atom at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[9][10]

Chemoselectivity: In principle, both the C-Br and C-F bonds can undergo oxidative addition to the palladium catalyst. However, the C-Br bond is significantly more reactive in this regard. Therefore, selective coupling at the C4 position is expected to be highly efficient.

Figure 2: Suzuki-Miyaura coupling at the C4 position.

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 4-Bromo-5-fluoro-3-nitropyridin-2-ol (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

O-Alkylation of the Hydroxyl Group

The hydroxyl group of 4-Bromo-5-fluoro-3-nitropyridin-2-ol can be alkylated to form the corresponding ether. The tautomeric nature of the starting material means that N-alkylation is also a possibility. The selectivity between O- and N-alkylation can often be controlled by the choice of base and solvent.[11]

Experimental Protocol: O-Alkylation

-

To a suspension of 4-Bromo-5-fluoro-3-nitropyridin-2-ol (1.0 eq) and a base such as potassium carbonate or cesium carbonate (1.5 eq) in a polar aprotic solvent like DMF or acetonitrile, add the alkylating agent (e.g., an alkyl halide) (1.1 eq).

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent.

-

Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the product via column chromatography to separate the O- and N-alkylated isomers if necessary.

Reduction of the Nitro Group

The nitro group at the C3 position can be selectively reduced to an amino group, which can then be used in a variety of subsequent transformations such as amide bond formation, diazotization, or further nucleophilic substitutions. A variety of reducing agents can be employed for this transformation.

Chemoselectivity: Care must be taken to choose a reducing agent that does not also cause dehalogenation. While catalytic hydrogenation with Pd/C can be effective, there is a risk of removing the bromine atom. Milder reducing agents or specific conditions are often preferred.

Figure 3: Selective reduction of the nitro group.

Experimental Protocol: Nitro Group Reduction with Iron

-

In a round-bottom flask, suspend 4-Bromo-5-fluoro-3-nitropyridin-2-ol (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction and filter through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

-

Purify by column chromatography if necessary.

Synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-ol

A plausible synthetic route to 4-Bromo-5-fluoro-3-nitropyridin-2-ol would start from a commercially available precursor, such as 2-amino-5-fluoropyridine. The synthesis would likely involve the following key steps:

-

Nitration: Introduction of a nitro group at the 3-position.

-

Diazotization and Hydrolysis: Conversion of the amino group at the 2-position to a hydroxyl group.

-

Bromination: Introduction of a bromine atom at the 4-position.

Safety and Handling

Based on the safety data for structurally related compounds, 4-Bromo-5-fluoro-3-nitropyridin-2-ol should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Bromo-5-fluoro-3-nitropyridin-2-ol is a highly versatile and valuable building block for the synthesis of complex, functionalized pyridine derivatives. Its distinct functional groups offer orthogonal reactivity, enabling selective transformations at multiple positions on the pyridine ring. This guide provides a predictive framework for its reactivity in key synthetic operations, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, O-alkylation, and nitro group reduction. The provided protocols, based on established chemical principles and reactions of analogous compounds, offer a solid starting point for researchers to explore the rich chemistry of this promising scaffold in their drug discovery and development endeavors.

References

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

-

Andreassen, E. J., Bakke, J. M., Sletvold, I., & Svensen, H. (2004). Nucleophilic alkylations of 3-nitropyridines. Organic & Biomolecular Chemistry, 2(18), 2663–2668. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (2023). 2-Pyridone. Retrieved from [Link]

- Bakke, J. M., & Svensen, H. (2004). Nucleophilic alkylations of 3-nitropyridines. Organic & Biomolecular Chemistry, 2(18), 2663-2668.

-

The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

-

YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Galyakberov, R. M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5698. [Link]

-

Li, W., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(13), 7438–7445. [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

Molander, G. A., & Gravel, M. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

American Chemical Society. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.

- Bakke, J. M. (2000). Synthesis and Functionalization of 3-Nitropyridines. (Doctoral dissertation, Norwegian University of Science and Technology).

-

Khan, K. M., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2949. [Link]

-

AIP Publishing. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. Retrieved from [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. 884495-02-7|4-Bromo-5-fluoro-3-nitropyridin-2-ol|BLD Pharm [bldpharm.com]

- 3. 4-BROMO-5-FLUORO-2-HYDROXY-3-NITROPYRIDINE | 884495-02-7 [chemicalbook.com]

- 4. 4-Bromo-5-fluoro-3-nitropyridin-2-ol - CAS:884495-02-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. rsc.org [rsc.org]

- 6. 4-Bromopyridine(1120-87-2) 1H NMR [m.chemicalbook.com]

- 7. Nucleophilic alkylations of 3-nitropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-5-fluoro-3-nitropyridin-2-ol

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for designing novel molecules with tailored biological and physical properties. Among these, substituted pyridines are of paramount importance. This guide focuses on a particularly interesting, albeit sparsely documented, member of this family: 4-Bromo-5-fluoro-3-nitropyridin-2-ol (CAS 884495-02-7).

With a molecular formula of C₅H₂BrFN₂O₃ and a molecular weight of approximately 236.98 g/mol , this compound is a densely functionalized aromatic system.[1][2] The presence of a bromine atom, a fluorine atom, a nitro group, and a hydroxyl group on a single pyridine ring makes it a highly versatile synthetic intermediate. Each functional group offers a potential handle for further chemical modification, while their combined electronic effects create a unique chemical environment that dictates its reactivity and spectroscopic signature.

As direct, published experimental data for this specific molecule is not widely available, this document serves as an in-depth, predictive guide based on established principles of spectroscopy and data from analogous structures. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this molecule, explaining not just what to expect in the spectra, but why these features manifest. This approach, grounded in the causality of molecular structure and electronic effects, is critical for confident structure elucidation and troubleshooting in a research environment.

Molecular Structure and Tautomerism

The nominal structure is 4-Bromo-5-fluoro-3-nitropyridin-2-ol. However, like many 2-hydroxypyridines, it is expected to exist predominantly in its pyridin-2(1H)-one tautomeric form. This keto-enol equilibrium is fundamental to its chemistry and spectroscopic properties. For the purpose of this guide, we will primarily analyze the more stable 4-Bromo-5-fluoro-3-nitro-1H-pyridin-2-one tautomer.

Caption: Numbered structure of the dominant 4-Bromo-5-fluoro-3-nitro-1H-pyridin-2-one tautomer.

The electronic landscape of this molecule is dictated by a confluence of competing effects:

-

Nitro Group (-NO₂): A powerful electron-withdrawing group via both resonance and induction, it strongly deshields the entire ring system, particularly the ortho (C-2, C-4) and para (C-6) positions.

-

Halogens (-Br, -F): Both are strongly electron-withdrawing through induction due to their high electronegativity. Fluorine's effect is particularly pronounced.

-

Carbonyl Group (C=O): In the pyridone tautomer, the carbonyl group is also strongly electron-withdrawing.

This highly electron-deficient nature is the key to predicting its spectroscopic behavior.

¹H NMR Spectroscopy: Pinpointing the Protons

Expertise & Rationale

Proton Nuclear Magnetic Resonance (¹H NMR) is the frontline technique for organic structure elucidation. For this molecule, it will be exceptionally informative, albeit simple. With only two expected non-exchangeable protons, our focus is on predicting their chemical shifts and coupling patterns, which are dictated by the electronic environment and through-bond interactions with the fluorine atom.

Predicted ¹H NMR Spectrum

The spectrum is anticipated to show two main signals: one for the aromatic proton at the C-6 position and a broader signal for the N-H proton of the pyridone ring.

-

Aromatic Proton (H-6): This lone proton is on a highly electron-deficient ring. It is positioned para to the strongly withdrawing nitro group and ortho to the ring nitrogen. This environment will cause a significant downfield shift, likely in the 8.0 - 8.5 ppm range. Furthermore, this proton will exhibit coupling to the fluorine atom at C-5. This is a four-bond coupling (⁴JH-F), which is significant in aromatic systems, and will split the H-6 signal into a doublet . The expected coupling constant is typically small, around 2-4 Hz .

-